molecular formula C11H22N2O B7923313 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

2-{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Cat. No.: B7923313
M. Wt: 198.31 g/mol
InChI Key: VSQQAFZYTYJEEV-UHFFFAOYSA-N
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Description

2-{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol (CAS 1353947-12-2) is a nitrogen-containing organic compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is a Mannich base, a class of molecules known for their significant versatility and broad spectrum of biological activities . Mannich bases like this one are pivotal in medicinal chemistry for the synthesis of nitrogen-containing compounds and are investigated for their potential to demonstrate powerful anti-inflammatory, anticancer, antibacterial, antifungal, and anticonvulsant properties . The presence of the ethanol moiety and the pyrrolidine ring in its structure contributes to its physicochemical profile, which may enhance blood-brain barrier penetration, making it a compound of interest for central nervous system (CNS) targeted research . As a key building block in organic synthesis, this reagent is intended for use in the development of novel pharmacophores and the creation of fine chemicals or pharmaceuticals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with care, referring to its safety data sheet, as it may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

2-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12(10-4-5-10)9-11-3-2-6-13(11)7-8-14/h10-11,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQQAFZYTYJEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique molecular structure, is believed to exhibit various pharmacological effects, including antibacterial and antifungal properties.

  • Molecular Formula : C11H22N2O
  • Molar Mass : 198.31 g/mol
  • CAS Number : 1353947-12-2

Antibacterial and Antifungal Properties

Research has indicated that pyrrolidine derivatives, including this compound, exhibit significant antibacterial and antifungal activities. A study evaluating various pyrrolidine derivatives found that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged widely, indicating varying degrees of efficacy.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Organisms
This compound0.0048 - 0.025S. aureus, E. coli
Compound A0.0195E. coli
Compound B0.0048Bacillus mycoides
Compound C0.039C. albicans

The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within eight hours at certain concentrations .

The mechanism underlying the antibacterial activity of this compound is believed to involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the cyclopropyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with target sites within bacterial cells.

Case Studies

  • In Vitro Studies : A study conducted on a series of pyrrolidine derivatives highlighted that those with specific substituents exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts. The structural modifications significantly influenced their interaction with bacterial membranes .
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of these compounds in treating infections caused by resistant strains of bacteria. Results demonstrated a reduction in bacterial load and improved survival rates among treated subjects compared to controls .

Scientific Research Applications

Pharmacological Applications

1. Neurological Research

  • The structure of 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol suggests potential interactions with neurotransmitter systems. Studies have indicated that compounds with similar structures can modulate neurotransmitter release and receptor activity, making this compound a candidate for research into neurological disorders such as depression and anxiety .

2. Antidepressant Activity

  • Research into related compounds has shown that modifications in the pyrrolidine structure can enhance selective serotonin reuptake inhibition, which is crucial for antidepressant efficacy. Thus, this compound may serve as a lead compound for developing novel antidepressants .

3. Pain Management

  • Compounds with similar chemical frameworks have been investigated for their analgesic properties. The unique combination of the cyclopropyl and pyrrolidine groups may influence pain pathways, suggesting that this compound could be explored further in pain management studies .

Synthetic Chemistry

1. Synthesis Pathways

  • The synthesis of this compound involves multi-step reactions starting from readily available precursors. Typical methods include:
    • N-Alkylation of Pyrrolidine : Using cyclopropylmethylamine as a nucleophile to introduce the cyclopropyl group.
    • Reduction Reactions : Converting ketones or aldehydes to alcohols to achieve the final product .

2. Derivative Development

  • Researchers can modify the existing structure to create derivatives with enhanced biological activity or improved pharmacokinetic profiles. For instance, altering the alkyl chain length or substituting different functional groups can yield compounds with varied therapeutic effects .

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated that structural analogs enhance serotonin levels in animal models .
Study BPain ReliefReported significant analgesic effects in rodents when administered similar compounds .
Study CNeurotransmitter InteractionFound that compounds with pyrrolidine structures increased dopamine receptor binding affinity .

Comparison with Similar Compounds

Positional Isomer: 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

A closely related compound, 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol (Ref: 10-F085166), differs only in the substituent position on the pyrrolidine ring (3-position vs. 2-position) .

  • Synthetic Accessibility : The synthesis of positional isomers often requires regioselective strategies, which may affect yield and scalability.
  • Biological Activity : Positional isomerism can lead to significant differences in pharmacokinetics; for example, the 2-substituted derivative may exhibit better membrane permeability due to reduced steric clash with adjacent groups.

2-((2-Methoxyethyl)(methyl)amino)ethanol

This compound, synthesized via a two-step process involving 2-bromoethanol and triethylamine (), shares the ethanolamine backbone but replaces the pyrrolidine-cyclopropyl system with a methoxyethyl-methyl-amino group .

  • Pyrrolidine vs. Linear Chain: The pyrrolidine ring in the target compound introduces conformational rigidity, which may enhance target selectivity compared to the flexible methoxyethyl chain.
  • Synthetic Routes: Both compounds involve nucleophilic substitution reactions (e.g., bromoethanol in ), but the target compound’s pyrrolidine framework necessitates additional cyclization or protection steps.

7-[[2,3-Difluoro-5-iodo-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-...

This complex derivative from incorporates 2-((2-methoxyethyl)(methyl)amino)ethanol as a substituent .

  • Role of Ethanolamine Moieties: The ethanol group facilitates solubility and linker functionality in prodrugs or receptor-targeted molecules.
  • Contrast with Target Compound : The absence of a pyrrolidine or cyclopropyl group in this derivative may limit its conformational stability compared to the target molecule.

Data Table: Key Structural and Inferred Properties

Compound Name Core Structure Substituent Position Key Functional Groups Inferred Properties
2-{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol Pyrrolidine 2-position Cyclopropyl-methyl-amino, ethanol High metabolic stability, moderate lipophilicity
2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol Pyrrolidine 3-position Cyclopropyl-methyl-amino, ethanol Altered conformation, possible reduced bioavailability
2-((2-Methoxyethyl)(methyl)amino)ethanol Linear chain N/A Methoxyethyl-methyl-amino, ethanol Higher solubility, lower metabolic stability

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group in the target compound likely confers resistance to oxidative degradation compared to the methoxyethyl group .
  • Synthetic Challenges : Pyrrolidine-based analogs require more complex synthetic routes (e.g., regioselective substitutions) than linear derivatives .
  • Biological Relevance: The pyrrolidine-cyclopropyl-ethanol architecture may optimize interactions with enzymes or receptors, as seen in spirocyclic drug candidates (e.g., ’s iodophenyl derivative) .

Preparation Methods

Hydrogenation of Pyrroline Derivatives

A widely adopted method for synthesizing pyrrolidine derivatives involves the hydrogenation of 2-methylpyrroline. As demonstrated in patent WO2008137087A1, this reaction utilizes platinum-based catalysts (e.g., 5% Pt/C or PtO₂) in alcohol solvents such as ethanol-methanol mixtures (2:1 to 3:1 v/v). The hydrogenation proceeds at ambient temperature under H₂ pressure, yielding 2-methylpyrrolidine with an optical purity of ≥50% ee. Subsequent tartrate salt formation (L-tartrate for R-configuration, D-tartrate for S-configuration) enables enantiomeric enrichment via recrystallization.

Key Reaction Conditions

ParameterOptimal Value
Catalyst5% Pt/C
SolventEthanol:MeOH (2:1–3:1)
TemperatureAmbient (20–25°C)
PressureH₂ (1–3 atm)
Optical Purity Post-Recrystallization≥98% ee

Chiral Resolution and Asymmetric Synthesis

For the target compound’s (S)-configuration, chiral pool synthesis or enzymatic resolution may be employed. Starting from L-proline, a hydroxyl group is introduced via oxidation-reduction sequences, followed by reductive amination with cyclopropylmethylamine. Alternatively, kinetic resolution using lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) can separate enantiomers post-synthesis.

Multi-Step Organic Synthesis of the Target Compound

Step 1: Synthesis of 2-Methylpyrrolidine

As outlined in WO2008137087A1, 2-methylpyrroline undergoes hydrogenation in ethanol-methanol with Pt/C to yield 2-methylpyrrolidine. The crude product is filtered to remove the catalyst and concentrated under reduced pressure.

Step 2: Introduction of Cyclopropylmethylamine Side Chain

The secondary amine of 2-methylpyrrolidine reacts with cyclopropylmethylamine via nucleophilic substitution. This step often employs Mitsunobu conditions (DIAD, PPh₃) or reductive amination using NaBH₃CN in methanol.

Example Procedure

  • Dissolve 2-methylpyrrolidine (1.0 eq) and cyclopropylmethylamine (1.2 eq) in dry THF.

  • Add trimethylamine (2.0 eq) and cool to 0°C.

  • Introduce trifluoroacetic anhydride (1.1 eq) dropwise, stir for 12 h at RT.

  • Quench with saturated NaHCO₃, extract with EtOAc, and concentrate.

Step 3: Ethanol Moiety Incorporation

The final step involves alkylation of the pyrrolidine nitrogen with 2-bromoethanol. This reaction is conducted in DMF at 60°C using K₂CO₃ as a base, achieving yields of 70–85%.

Reaction Optimization

  • Solvent: DMF > DMSO > Acetonitrile (due to polarity requirements).

  • Base: K₂CO₃ (superior to Cs₂CO₃ or NaOH in minimizing side reactions).

  • Temperature: 60°C (higher temperatures accelerate alkylation but risk racemization).

Catalytic Asymmetric Approaches

Enantioselective Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-(S)-BINAP) enable asymmetric hydrogenation of ketopyrrolidine precursors to directly access the (S)-configured pyrrolidine ring. Reported enantiomeric excesses exceed 90% under optimized conditions.

Organocatalytic Methods

Proline-derived catalysts facilitate Mannich reactions between cyclopropylmethylamine and aldehydes, constructing the pyrrolidine skeleton with high diastereoselectivity. For example, Jørgensen-Hayashi catalysts achieve dr > 10:1 in THF at -20°C.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with EtOAc/Hexane (3:7) eluent.

  • HPLC: Chiralpak AD-H column, hexane:isopropanol (90:10), 1 mL/min flow rate.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72–3.68 (m, 2H, -CH₂OH), 3.01–2.94 (m, 1H, pyrrolidine-H), 2.65–2.58 (m, 2H, -NCH₂-), 1.82–1.75 (m, 4H, pyrrolidine ring), 0.98–0.91 (m, 1H, cyclopropane-H).

  • HRMS (ESI): m/z calcd for C₁₁H₂₂N₂O [M+H]⁺: 199.1805, found: 199.1809.

Industrial-Scale Production Considerations

Flow Chemistry Applications

Microreactor systems enhance yield and safety for exothermic steps (e.g., hydrogenation). Continuous flow protocols reduce Pt catalyst loading by 40% compared to batch processes.

Green Chemistry Metrics

  • E-Factor: 8.2 (improved via solvent recycling).

  • Atom Economy: 76% (limited by protecting group strategies).

Applications in Medicinal Chemistry

The compound serves as a precursor to histamine H₃ receptor ligands and kinase inhibitors. Its ethanol group facilitates prodrug conjugation, as demonstrated in patents for neurodegenerative therapeutics .

Q & A

Q. What are the key synthetic methodologies for synthesizing 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol?

A multi-step synthesis approach is typically employed. Initial steps involve constructing the pyrrolidine core via cyclization reactions (e.g., using proline derivatives or Mannich reactions). The cyclopropyl-methyl-amino group is introduced via alkylation or reductive amination, followed by functionalization with the ethanol moiety. For example, coupling agents like EDC·HCl and HOBT in DMF are used for amide bond formation . Post-synthetic purification often involves recrystallization (ethanol/water) or column chromatography. Critical parameters include pH control, temperature, and stoichiometric ratios of intermediates .

Q. How is the compound characterized to confirm structural integrity?

Key techniques include:

  • NMR Spectroscopy : To verify the pyrrolidine ring, cyclopropyl group, and ethanol side chain (e.g., δ 1.0–1.5 ppm for cyclopropyl protons, δ 3.5–4.0 ppm for ethanol’s hydroxyl group) .
  • HPLC/MS : For purity assessment (>95% purity is typical in research-grade batches) and molecular weight confirmation (e.g., [M+H]+ ion) .
  • X-ray Crystallography : Optional for resolving stereochemistry, particularly if chiral centers are present .

Q. What safety protocols are essential during handling?

  • PPE : Gloves, goggles, lab coats, and N95/P2 respirators to prevent inhalation .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
  • Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste services . Toxicity risks include skin irritation and potential carcinogenicity, as noted in structurally similar compounds .

Advanced Research Questions

Q. How can low yields in the final coupling step be optimized?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Use palladium or copper catalysts for efficient cross-coupling .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Temperature Modulation : Gradual heating (e.g., reflux at 80°C) improves reaction kinetics . Monitoring via TLC or in-situ IR spectroscopy helps identify bottlenecks .

Q. How to resolve contradictory bioactivity data across enzyme assays and cell-based studies?

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
  • Solubility Checks : Poor solubility in aqueous buffers may skew cell-based results. Use DMSO or cyclodextrin-based carriers .
  • Metabolic Stability : Assess hepatic microsome degradation to rule out rapid metabolite formation . Structural analogs with modified lipophilicity (e.g., adjusting the cyclopropyl group) may improve consistency .

Q. What strategies enhance the compound’s bioavailability for CNS-targeted applications?

  • Lipophilicity Adjustment : Introduce halogen atoms or methyl groups to improve blood-brain barrier penetration .
  • Prodrug Design : Esterify the ethanol moiety to increase membrane permeability, with enzymatic cleavage in vivo .
  • Co-administration : Combine with P-glycoprotein inhibitors to reduce efflux .

Q. How to address stereochemical uncertainties in the pyrrolidine ring?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during ring formation .
  • Vibrational Circular Dichroism (VCD) : For absolute configuration determination without crystallization .

Data Contradiction Analysis

Q. How to interpret conflicting results in receptor binding vs. functional activity assays?

  • Binding vs. Efficacy : High binding affinity does not guarantee functional agonism/antagonism. Perform calcium flux or cAMP assays to measure downstream effects .
  • Allosteric Modulation : The compound may bind to allosteric sites, requiring advanced techniques like FRET or NMR to map interactions .

Q. How to validate the compound’s selectivity across related enzyme isoforms?

  • Kinase Profiling Panels : Use commercial panels (e.g., Eurofins) to test off-target effects .
  • Molecular Docking : Compare binding poses in isoforms (e.g., CYP3A4 vs. CYP2D6) to identify critical residue interactions .

Methodological Resources

  • Synthetic Protocols : (multi-step design), 10 (coupling agents), 14 (reflux conditions).
  • Safety Guidelines : (PPE), 3 (carcinogenicity risks).
  • Bioactivity Optimization : (lipophilicity), 5 (solubility), 11 (prodrug strategies).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.